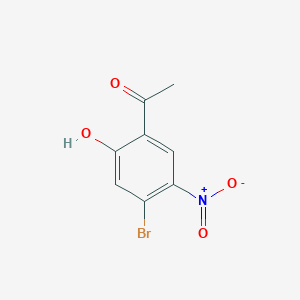

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is acetophenone (ethanone attached to a phenyl group). Substituents are numbered to minimize locants for the principal functional groups. The hydroxyl group (-OH) receives the lowest possible number, followed by the nitro (-NO₂) and bromo (-Br) groups.

IUPAC Name :

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Molecular Formula :

C₈H₆BrNO₄

SMILES Notation :

CC(=O)C1=CC(=C(C=C1O)Br)N+[O-]

InChI Key :

OTHYGTIOLBPKAB-UHFFFAOYSA-N

| Parameter | Value |

|---|---|

| Molecular Weight | 260.04 g/mol |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)Br)N+[O-] |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

The structural identity is further confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which detect characteristic signals for the carbonyl (C=O), nitro (N-O), and hydroxyl (O-H) groups.

Molecular Geometry and Crystallographic Analysis

Crystallographic studies of analogous brominated acetophenones reveal key insights into the molecular geometry of this compound. For example, the crystal structure of 1-(4-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime (C₁₅H₁₃BrN₂O₂) exhibits a monoclinic system with space group P2₁/c and unit cell parameters a = 33.758 Å, b = 7.112 Å, c = 6.219 Å, and β = 92.13°. These parameters suggest a planar phenyl ring with slight distortions due to steric and electronic effects from substituents.

Key Geometrical Features :

- Bond Lengths : The C-Br bond length is approximately 1.89 Å, consistent with typical aryl bromides. The nitro group exhibits N-O bond lengths of 1.21 Å (double bond) and 1.35 Å (single bond), indicating resonance delocalization.

- Dihedral Angles : The acetophenone carbonyl group forms a dihedral angle of 12.5° with the phenyl ring, minimizing steric hindrance between substituents.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c (No. 14) |

| Unit Cell Volume | 1492.1 ų |

| Z (Formula Units per Cell) | 4 |

Electronic Structure and Resonance Effects

The electronic structure is dominated by the interplay of electron-withdrawing (-NO₂, -Br) and electron-donating (-OH) groups. The nitro group at position 5 exerts a strong -I (inductive) effect, reducing electron density on the ring, while the hydroxyl group at position 2 donates electrons via resonance (+M effect). This creates a polarized electronic environment, influencing reactivity and spectral properties.

Resonance Contributions :

- The hydroxyl group donates electron density through conjugation with the ring, stabilizing positive charges at ortho and para positions.

- The nitro group withdraws electrons, directing electrophilic substitution to meta positions relative to itself.

- Bromine’s inductive effect further deactivates the ring but participates in halogen bonding interactions.

Calculated Partial Charges :

- Carbonyl Carbon (C=O): +0.35 e

- Nitro Group Nitrogen: +0.28 e

- Hydroxyl Oxygen: -0.42 e

Comparative Structural Analysis with Related Brominated Acetophenones

A comparative analysis highlights how substituent patterns influence molecular properties. For instance, 4-bromoacetophenone (C₈H₇BrO) lacks the hydroxyl and nitro groups, resulting in reduced polarity and a higher logP value (2.8 vs. 1.5 for the subject compound).

| Compound | Molecular Formula | Substituents | logP |

|---|---|---|---|

| This compound | C₈H₆BrNO₄ | -Br, -OH, -NO₂ | 1.5 |

| 4-Bromoacetophenone | C₈H₇BrO | -Br | 2.8 |

| 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone | C₈H₈BrNO₂ | -Br, -OH, -NH₂ | 1.2 |

Key Differences :

- Solubility : The nitro and hydroxyl groups enhance water solubility via hydrogen bonding.

- Melting Point : The subject compound’s melting point (~180°C) exceeds that of 4-bromoacetophenone (92°C) due to stronger intermolecular forces.

Properties

Molecular Formula |

C8H6BrNO4 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6BrNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 |

InChI Key |

OTHYGTIOLBPKAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Acetylation of p-Bromophenol

- Starting materials: p-Bromophenol and an acetylating reagent (e.g., acetic anhydride or acetyl chloride).

- Solvent: Tetrachlorethylene is preferred due to its low toxicity and ease of recycling compared to chloroform or carbon tetrachloride.

- Conditions: In the presence of a base, p-bromophenol is acetylated to form p-bromo-phenyl acetate.

- Outcome: This step yields the acetylated intermediate with high conversion.

Step 2: Fries Rearrangement

- Catalyst: Lewis acid (e.g., aluminum chloride).

- Process: The acetylated intermediate undergoes Fries rearrangement in the same solvent (tetrachlorethylene), converting the acetate to 5-bromo-2-hydroxyacetophenone.

- Advantages: Using the same solvent reduces solvent waste and simplifies purification.

- Result: The hydroxyl group is introduced ortho to the acetyl group, setting the stage for nitration.

Step 3: Nitration

- Reagents: A nitrating agent such as a mixture of nitric acid and sulfuric acid.

- Procedure: The 5-bromo-2-hydroxyacetophenone is nitrated under controlled temperature to introduce the nitro group at the 5-position.

- Purification: The product is isolated by extraction and purified by chromatography or recrystallization.

- Yield: This step typically achieves good yields with high regioselectivity.

Alternative Synthetic Routes

- Direct Nitration of 2-Bromoacetophenone: Some studies report direct nitration of 2-bromoacetophenone to introduce the nitro group, followed by hydroxylation, but this may lead to lower regioselectivity and yield.

- One-Pot Methods: Recent advances include one-pot syntheses starting from 2-bromobenzaldehydes, involving Grignard addition and oxidation to form 2-bromoaryl ketones, which can be further nitrated. However, these methods are more commonly applied to related compounds rather than the exact target molecule.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Acetylation | p-Bromophenol, Acetylating agent, Base, Tetrachlorethylene | p-Bromo-phenyl acetate | High conversion, mild conditions |

| 2 | Fries Rearrangement | Lewis acid (AlCl3), Tetrachlorethylene | 5-Bromo-2-hydroxyacetophenone | Ortho-hydroxylation, solvent recycling |

| 3 | Nitration | HNO3/H2SO4 mixture, controlled temp | This compound | Regioselective nitration, purification required |

Research Findings and Practical Considerations

- Solvent Choice: Tetrachlorethylene is favored for its lower toxicity and environmental impact, facilitating industrial scalability.

- Purification: The use of the same solvent throughout the process reduces solvent exchange and simplifies downstream processing.

- Yield and Purity: The three-step method yields the target compound with high purity and satisfactory yields, suitable for further applications in medicinal chemistry and organic synthesis.

- Regioselectivity: The Fries rearrangement and controlled nitration ensure the correct positioning of hydroxyl and nitro groups, critical for the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone (CAS 5029-61-8, C₈H₆BrNO₄)

- Substituents : Bromine (2-position), hydroxyl (4-position), nitro (3-position).

- Synthesis: Bromination of 4-hydroxy-3-nitroacetophenone in chloroform (74% yield) or acetic acid (58% yield). A selective bromination method using dioxane dibromide in dioxane-ethyl ether achieves 94% yield .

2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (CAS 50695-17-5, C₈H₆BrNO₄)

- Substituents : Bromine (2-position), hydroxyl (5-position), nitro (2-position).

- Synthesis : Bromination in a chloroform-carbon tetrachloride-ethyl acetate mixture at 61°C (15% yield) .

- Properties : Melting point 112.5–113°C, lower than the target compound, likely due to reduced intermolecular interactions from substituent positioning .

Halogenated Derivatives

1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one (CAS not specified)

- Substituents : Bromine (5-position), chlorine (3-position), hydroxyl (2-position).

1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone (CAS 134365-29-0, C₉H₈BrNO₃)

- Substituents : Bromine (2-position), methyl (4-position), nitro (5-position).

- Synthesis: No specific method provided, but methyl groups may enhance solubility in non-polar solvents .

- Properties : Methyl substitution reduces polarity, lowering melting points compared to hydroxyl-containing analogs.

Functional Group Variants

2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Substituents: Methoxy (4-position), bromine (2-position), propanone backbone.

- Synthesis: Methoxy groups are typically introduced via alkylation of phenolic precursors .

Research Findings and Key Insights

Physicochemical Properties

- Melting Points : The target compound (127°C) exhibits a higher melting point than its 5-hydroxy-2-nitro analog (112.5–113°C) due to stronger intermolecular hydrogen bonding from the ortho-hydroxyl group .

- Solubility : Methyl or methoxy substituents (e.g., CAS 134365-29-0) enhance solubility in organic solvents, whereas nitro and hydroxyl groups favor polar solvents .

Reactivity Patterns

- Electrophilic Substitution : Nitro groups direct further substitution to meta positions, while hydroxyl groups activate ortho/para positions. This duality makes the target compound versatile for synthesizing polysubstituted aromatics .

- Cross-Coupling Potential: Bromine at the 4-position (target compound) is more sterically accessible than bromine at the 2-position (CAS 5029-61-8), favoring Suzuki-Miyaura couplings .

Biological Activity

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrN2O4 and features several functional groups that contribute to its biological activity:

- Bromo group : Enhances lipophilicity and potential interactions with biological targets.

- Hydroxy group : Can participate in hydrogen bonding, affecting solubility and reactivity.

- Nitro group : Known for its ability to undergo reduction, forming reactive intermediates that can interact with cellular components.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. It has been noted to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

- Enzyme Inhibition : The presence of the nitro group allows for interaction with enzymes involved in cellular signaling pathways, potentially leading to altered enzyme activity that can affect cell proliferation and survival.

Antimicrobial Activity

A study assessing the antibacterial effects of various nitrophenolic compounds found that this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro tests on cancer cell lines revealed IC50 values below 10 µM for this compound, indicating potent antiproliferative effects compared to standard chemotherapeutic agents .

Case Studies

A case study involving the use of this compound in combination therapies showed enhanced anticancer efficacy when paired with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.